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Introduction

Extracellular adenosine 5'-triphosphate (ATP) is a critical signaling molecule involved in a vast
array of physiological processes, acting as a neurotransmitter and a paracrine/autocrine
mediator.[1][2] Its signaling is tightly regulated by a cascade of cell-surface enzymes known as
ectonucleotidases, which rapidly hydrolyze ATP to ADP, AMP, and finally adenosine.[2]
Understanding the dynamics of this pathway is crucial for research in areas such as
neurotransmission, inflammation, and oncology.

ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-B-y-dibromomethylene adenosine
triphosphate), is a widely used pharmacological tool for studying these processes.[2][3] Itis a
non-hydrolyzable ATP analogue designed to inhibit the activity of ecto-ATPases, thereby
preventing the degradation of extracellular ATP and prolonging its signaling effects.[3][4] This
guide provides an in-depth overview of ARL67156, its mechanism of action, experimental
applications, and critical considerations for its use.

Mechanism of Action

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases.[3][5] By mimicking
the structure of ATP, it binds to the active site of these enzymes but cannot be broken down
due to the substitution of a phosphodiester bond (P-O-P) with a more stable phosphomethyl
bond (P-C-P).[3] This prevents the enzyme from hydrolyzing its natural substrate, ATP.
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The primary targets of ARL67156 include members of the Ecto-Nucleoside Triphosphate
Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase
(E-NPP) families.[3] Specifically, it has been shown to be a weak but competitive inhibitor of
human NTPDasel (also known as CD39), NTPDase3, and NPPL1.[6][7] However, its efficacy
against other key enzymes in the purinergic signaling cascade, such as NTPDase2, human
NTPDase8, NPP3, and ecto-5-nucleotidase (CD73), is limited.[6][7]

An important and tissue-specific consideration is the substrate selectivity of its inhibitory action.
Research on murine colonic muscles has shown that ARL67156 effectively inhibits the
degradation of ADP but not ATP.[1][2] This suggests that in certain biological systems, the
observed potentiation of purinergic signaling by ARL67156 may be due to the accumulation of
ADP rather than ATP itself, a critical factor for data interpretation.[1][2]
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Experimental Workflow: HPLC Analysis of ATP Metabolism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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